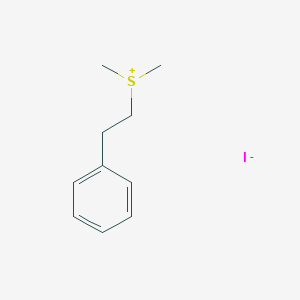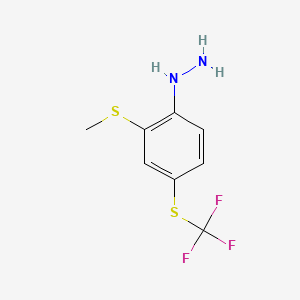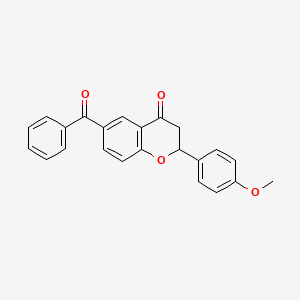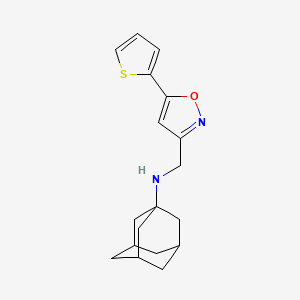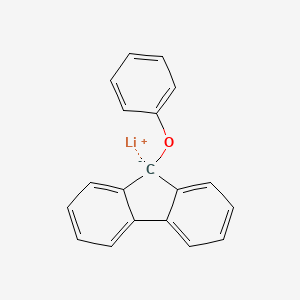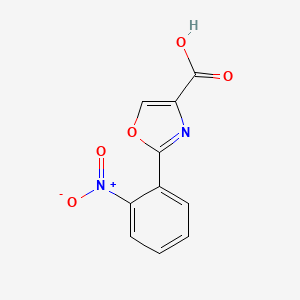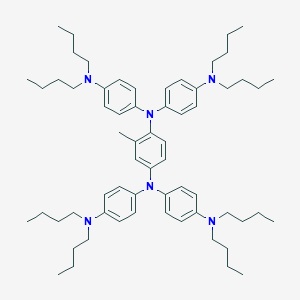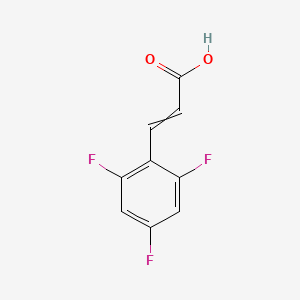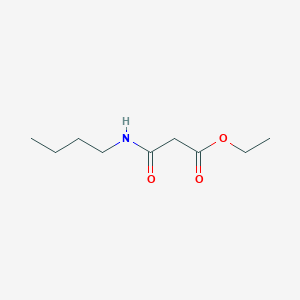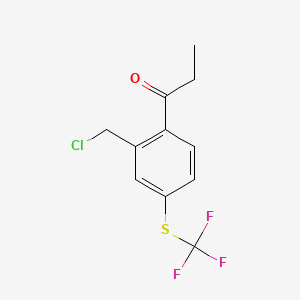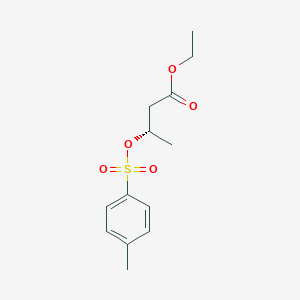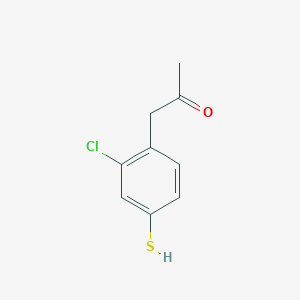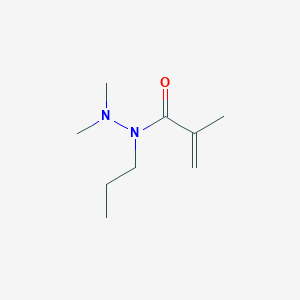
N',N',2-trimethyl-N-propylprop-2-enehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylamino propyl methacrylamide is a water-soluble methacrylamide monomer. It is highly reactive and can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylamino propyl methacrylamide can be synthesized through the reaction of dimethylaminopropylamine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like chloroform at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of dimethylamino propyl methacrylamide often involves free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. These methods allow for the production of polymers with controlled molecular weights and narrow polydispersity indices .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylamino propyl methacrylamide undergoes various types of chemical reactions, including:
Radical Polymerization: This reaction involves the formation of polymers through the reaction of monomers with free radicals.
Cross-Linking Reactions: These reactions result in the formation of three-dimensional polymer networks.
Common Reagents and Conditions
Radical Polymerization: Typically initiated by thermal or photochemical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Cross-Linking Reactions: Often involve the use of cross-linking agents like ethylene glycol dimethacrylate.
Major Products Formed
Aplicaciones Científicas De Investigación
Dimethylamino propyl methacrylamide has a wide range of scientific research applications, including:
Drug Delivery Systems: Used to create pH-responsive hydrogels for controlled drug release.
Biocompatible Coatings: Applied in biomedical engineering for creating biocompatible coatings and adhesives.
Responsive Materials: Employed in the development of materials that respond to environmental stimuli such as pH and temperature.
Mecanismo De Acción
The mechanism by which dimethylamino propyl methacrylamide exerts its effects involves the protonation of the dimethylamino group in response to changes in pH. This protonation alters the hydrophilicity and charge of the polymer, enabling it to interact with various molecular targets and pathways. For example, in gene delivery applications, the protonation facilitates the complexation with nucleic acids and enhances cellular uptake .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylaminoethyl methacrylate
- Diethylaminoethyl methacrylate
- Aminopropyl methacrylamide hydrochloride
Uniqueness
Dimethylamino propyl methacrylamide is unique due to its combination of pH responsiveness, hydrophilicity, and ability to undergo radical polymerization and cross-linking reactions. These properties make it particularly suitable for applications in drug delivery, gene delivery, and the development of responsive materials .
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
N',N',2-trimethyl-N-propylprop-2-enehydrazide |
InChI |
InChI=1S/C9H18N2O/c1-6-7-11(10(4)5)9(12)8(2)3/h2,6-7H2,1,3-5H3 |
Clave InChI |
MVVMETRGWFSULN-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C(=O)C(=C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
